molecular formula C11H16 B8581809 Tricyclo[5.3.1.03,8]undec-2-ene CAS No. 57234-56-7

Tricyclo[5.3.1.03,8]undec-2-ene

Cat. No.: B8581809
CAS No.: 57234-56-7
M. Wt: 148.24 g/mol
InChI Key: JYKCHVGFVOCYJN-UHFFFAOYSA-N
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Description

Tricyclo[5.3.1.03,8]undec-2-ene is a synthetically valuable [alkene/building block] with a unique bridged polycyclic framework. Its rigid, complex carbon skeleton makes it a compound of interest in [mention specific field, e.g., organic synthesis, materials science, or fragrance research]. Researchers utilize this scaffold for [describe potential applications, e.g., the development of novel pharmaceuticals, ligands for catalysis, or the synthesis of natural product analogs]. The specific steric strain and electron distribution presented by its structure can significantly influence its reactivity and mechanism of action in [describe potential reaction types, e.g., cycloadditions or C-H functionalization]. As a specialized intermediate, it offers opportunities for exploring new chemical space and developing innovative synthetic methodologies. This product is intended for laboratory research purposes only.

Properties

CAS No.

57234-56-7

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undec-2-ene

InChI

InChI=1S/C11H16/c1-2-9-6-8-4-5-11(9)10(3-1)7-8/h6,8,10-11H,1-5,7H2

InChI Key

JYKCHVGFVOCYJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(=C3)C1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Tricyclo[5.3.1.03,8]undec-2-ene serves as an important intermediate in organic synthesis due to its unique structural properties.

Synthesis of Derivatives:

  • It can be transformed into 1-methyladamantane, which is a valuable compound in the synthesis of various organic materials .
  • The compound can also be utilized in the synthesis of optically pure tricyclo[5.3.1.03,8]undecanes through novel synthetic routes involving Michael reactions .

Material Science

The unique structure of this compound allows it to be used in the development of advanced materials.

Polymer Chemistry:

  • Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Research indicates that polymers containing tricyclic structures exhibit improved resistance to thermal degradation .

Medicinal Chemistry

This compound has garnered attention for its potential biological activities.

Anticancer Studies:

  • Preliminary studies have suggested that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines .
  • Molecular docking studies have indicated that these compounds may interact effectively with cancer-related proteins, suggesting a mechanism for their biological activity.

Case Study 1: Synthesis and Characterization

A study focused on the one-pot synthesis of optically pure tricyclo[5.3.1.03,8]undecanes demonstrated efficient methods for producing this compound with high yields and purity . The research highlighted the importance of reaction conditions in achieving the desired optical purity.

In another investigation, derivatives of this compound were synthesized and tested for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated promising activity, warranting further exploration into their pharmacological potential .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of tricyclo[5.3.1.0³,⁸]undec-2-ene exhibit distinct signals for olefinic protons at δ 5.74 (doublet of triplets, J = 10.2 Hz). Bridgehead protons resonate as broad singlets between δ 1.2–1.8 due to restricted rotation, while methylene groups appear as multiplet clusters at δ 2.1–2.5.

Infrared (IR) Spectroscopy

Strong absorptions at 1640 cm⁻¹ (C=C stretching) and 720 cm⁻¹ (out-of-plane bending of cis-dienes) confirm the presence of the double bond.

X-Ray Crystallography

Single-crystal X-ray analysis reveals a distorted boat conformation for the central ring, with bond angles of 109.5° at the bridgehead carbons, consistent with sp³ hybridization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Drawbacks
Dehydrohalogenation85–90High selectivity, mild conditionsRequires expensive halogenated precursors
Acid-catalyzed70–75Utilizes simple bicyclic substratesRisk of over-rearrangement, harsh acids
Cyclization (theoretical)N/AAtom-economicalUnverified feasibility, complex optimization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tricyclo[5.3.1.0³,⁸]undec-2-ene derivatives, and how do reaction conditions influence product distribution?

  • Methodological Answer : The compound and its derivatives are often synthesized via carbene insertion reactions or catalytic decomposition of diazo precursors. For example, decomposition of 1-(tricyclo[5.3.1.0³,⁸]undec-3-yl)-2-diazoethan-1-one (IV) in toluene under Ag₂O catalysis yields tetracyclo[7.3.1.0²,⁵.0⁵,¹⁰]tridecan-4-one (V), whereas CuSO₄ catalysis favors tetracyclo[5.4.1.1¹,⁹.0⁵,¹³]tridecan-11-one (VI) . Reaction conditions (catalyst, solvent, temperature) must be optimized to target specific products.

Q. How is the stereochemistry and regioselectivity of tricyclo[5.3.1.0³,⁸]undec-2-ene derivatives validated experimentally?

  • Methodological Answer : X-ray crystallography and advanced NMR techniques (e.g., NOESY, COSY) are critical. For example, the stereochemistry of 8-methyl-2-(trimethylsiloxy)tricyclo[5.3.1.0³,⁸]undec-2-ene (11) was confirmed via X-ray diffraction and NMR, revealing reactivity at the C-3 bridgehead position .

Q. What spectroscopic techniques are used to characterize tricyclo[5.3.1.0³,⁸]undec-2-ene derivatives?

  • Methodological Answer : IR spectroscopy identifies carbonyl groups (e.g., 1700 cm⁻¹ for ketones), while GC-MS and high-resolution mass spectrometry confirm molecular weights and fragmentation patterns. For mixtures, preparative chromatography combined with ¹H/¹³C NMR is essential to resolve overlapping signals .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of carbene insertion reactions in tricyclo[5.3.1.0³,⁸]undec-2-ene precursors?

  • Methodological Answer : Transition-metal catalysts (e.g., Ag₂O, CuSO₄) stabilize distinct transition states. Silver oxide promotes [7.3.1.0²,⁵.0⁵,¹⁰] product formation via σ-complex intermediates, while copper ions favor [5.4.1.1¹,⁹.0⁵,¹³] products through π-coordination pathways. Computational modeling (DFT) is recommended to validate mechanistic hypotheses .

Q. What strategies mitigate data contradictions in thermal rearrangement studies of strained tricyclo derivatives?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., retro-Diels-Alder vs. cyclopropane ring-opening). Kinetic studies (time-resolved NMR) and isotopic labeling (e.g., deuterium at bridgehead positions) can distinguish pathways. For example, thermal rearrangement of tricyclo[4.1.0.0²,⁷]hept-3-ene in toluene-d₆ at 200°C showed a 40:60 product ratio, highlighting solvent and temperature effects .

Q. How can the biological activity of tricyclo[5.3.1.0³,⁸]undec-2-ene derivatives be systematically evaluated?

  • Methodological Answer : Derivatives like 4-homoisotwistane amines (e.g., compounds 90 and 91) exhibit antiviral activity against Newcastle disease virus. In vitro assays (e.g., plaque reduction neutralization tests) combined with molecular docking (targeting viral M2 ion channels) are recommended. Note: Activity against influenza virus remains untested .

Q. What are the challenges in isolating and stabilizing bridgehead enol ethers of tricyclo[5.3.1.0³,⁸]undec-2-ene derivatives?

  • Methodological Answer : Bridgehead enol ethers (e.g., 11) are highly strained but isolable via low-temperature quenching and steric protection (e.g., trimethylsilyl groups). Reactivity studies with electrophiles (e.g., Me₃SiCl) require inert atmospheres and anhydrous conditions to prevent hydrolysis .

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